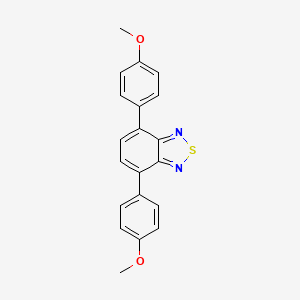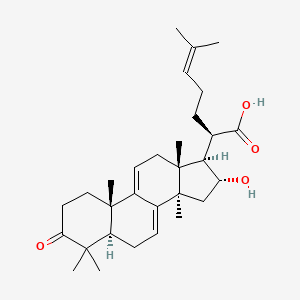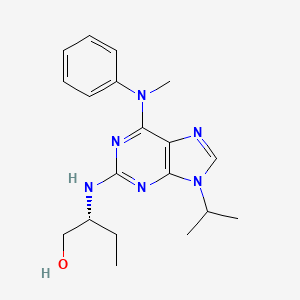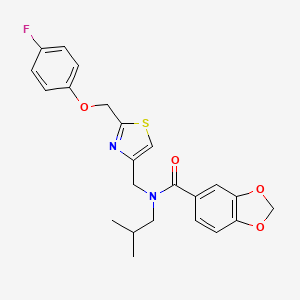
BuChE-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BuChE-IN-1, also known as Compound 23, is a potent inhibitor of butyrylcholinesterase (BuChE). This compound has shown high permeability across the blood-brain barrier and low cytotoxicity, making it a promising candidate for research in Alzheimer’s disease (AD). Butyrylcholinesterase is considered a biomarker for the progression of Alzheimer’s disease, and inhibitors like this compound are valuable for studying this condition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BuChE-IN-1 involves multiple steps, starting from readily available reactants. The process typically includes a Mannich reaction followed by a Michael addition reaction under mild conditions. The chemical structures of the synthesized compounds are confirmed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols. The scalability of the synthesis would depend on optimizing reaction conditions and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
BuChE-IN-1 primarily undergoes inhibition reactions with enzymes such as butyrylcholinesterase. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions
The synthesis of this compound involves reagents such as amines, aldehydes, and Michael acceptors. The reactions are carried out under mild conditions, often in the presence of a base to facilitate the Mannich and Michael addition reactions .
Major Products Formed
The major product formed from the synthesis of this compound is the final inhibitor compound itself. The purity and yield of the product are confirmed through analytical techniques such as NMR and HRMS.
Wissenschaftliche Forschungsanwendungen
BuChE-IN-1 has several scientific research applications, particularly in the study of Alzheimer’s disease. It is used to investigate the role of butyrylcholinesterase in the progression of neurodegenerative diseases. The compound’s high permeability across the blood-brain barrier and low cytotoxicity make it an excellent candidate for in vivo studies. Additionally, this compound is valuable in molecular docking studies to understand its interaction with target enzymes .
Wirkmechanismus
BuChE-IN-1 exerts its effects by inhibiting the activity of butyrylcholinesterase. This enzyme catalyzes the hydrolysis of esters of choline, including acetylcholine. By inhibiting BuChE, this compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of Alzheimer’s disease. The compound interacts with both the catalytic active site and the peripheral anionic site of BuChE, as shown by molecular modeling studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flurbiprofen-Isoniazide Combination: This compound shows enhanced inhibition activity against both acetylcholinesterase and butyrylcholinesterase compared to standard drugs like physostigmine.
Morpholine Derivatives: These compounds also exhibit inhibitory activity against cholinesterases and have been studied for their potential therapeutic effects in Alzheimer’s disease.
Uniqueness of BuChE-IN-1
This compound stands out due to its high permeability across the blood-brain barrier and low cytotoxicity. These properties make it particularly suitable for in vivo studies and potential therapeutic applications in neurodegenerative diseases. Its ability to interact with both the catalytic active site and the peripheral anionic site of BuChE further enhances its effectiveness as an inhibitor .
Eigenschaften
Molekularformel |
C23H23FN2O4S |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
N-[[2-[(4-fluorophenoxy)methyl]-1,3-thiazol-4-yl]methyl]-N-(2-methylpropyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C23H23FN2O4S/c1-15(2)10-26(23(27)16-3-8-20-21(9-16)30-14-29-20)11-18-13-31-22(25-18)12-28-19-6-4-17(24)5-7-19/h3-9,13,15H,10-12,14H2,1-2H3 |
InChI-Schlüssel |
HFRZJOXEZTXXPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CC1=CSC(=N1)COC2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,2,2-Tetrakis(4'-nitro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B11929179.png)
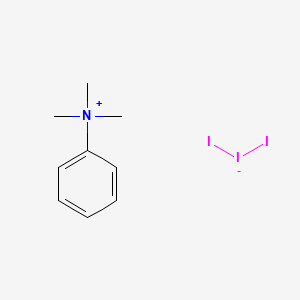

![2-[(3S,6S,12S,15E,18S,21E,24S,31S)-3,18-bis(2-amino-2-oxoethyl)-28-dodecan-2-yl-15,21-di(ethylidene)-27-hydroxy-6-[(1R)-1-hydroxyethyl]-4,9-dimethyl-2,5,8,11,14,17,20,23,26,30-decaoxo-24-propan-2-yl-1,4,7,10,13,16,19,22,25,29-decazabicyclo[29.3.0]tetratriacontan-12-yl]acetamide](/img/structure/B11929210.png)
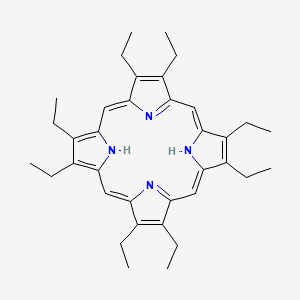

![6-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]benzimidazol-4-amine](/img/structure/B11929215.png)
![2-Amino-2-[2-[4-[4-(2-propyl-1,3-oxazol-4-yl)phenyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B11929217.png)
![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11929218.png)
